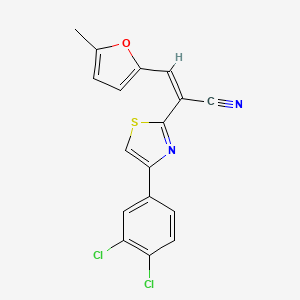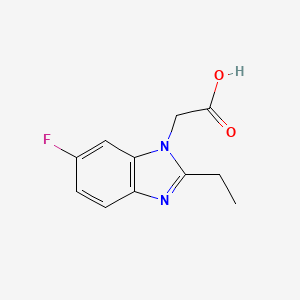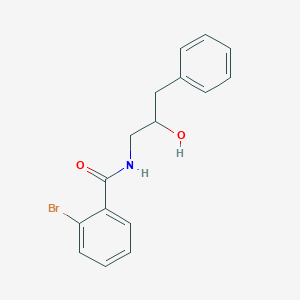
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocycle), a dichlorophenyl group, a methylfuran group, and an acrylonitrile group . These groups could potentially confer a variety of chemical properties and reactivities to the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the acrylonitrile group could potentially undergo addition reactions, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, its density, and its reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Chlorophenols and Environmental Impact
Chlorophenols in Waste Incineration
Research on chlorophenols, which share structural similarities with the 3,4-dichlorophenyl moiety of the compound , suggests significant environmental impacts. Chlorophenols are identified as major precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). These compounds, resulting from incomplete combustion, can transform into more toxic compounds through various pathways. This underscores the potential environmental persistence and transformation of similar complex molecules (Peng et al., 2016).
Acrylonitrile and Related Compound Toxicity
Reactive Chemicals and Cancer
Acrylonitrile, part of the compound's name, is highlighted in epidemiological studies for its weak evidence of carcinogenicity, suggesting the need for continued research on its long-term health effects. This points towards a broader concern with compounds containing acrylonitrile structures and their potential health risks (Blair & Kazerouni, 1997).
Sulfonamides and Drug Development
Sulfonamides in Clinical Use
While not directly related, research on sulfonamides underscores the importance of chemical moieties in drug development. Sulfonamides are core structures in various drugs, indicating the potential of specific functional groups in medicinal chemistry for creating therapeutic agents. This could hint at the research and development potential of complex molecules like the one , focusing on their application in creating new pharmacological compounds (Carta, Scozzafava, & Supuran, 2012).
Environmental Degradation of Chlorinated Compounds
Degradation of Chlorinated Phenols
Studies on the degradation of chlorinated phenols by zero valent iron and its bimetallic systems highlight the environmental fate and removal techniques for persistent organic pollutants. This research is relevant for understanding how complex chlorinated compounds, similar to the one , might be treated or remediated in environmental settings (Gunawardana, Singhal, & Swedlund, 2011).
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Eigenschaften
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c1-10-2-4-13(22-10)6-12(8-20)17-21-16(9-23-17)11-3-5-14(18)15(19)7-11/h2-7,9H,1H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQQTCSKMNXBAW-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712066.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]butanamide](/img/structure/B2712067.png)
![(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2712068.png)
![2-Benzyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712071.png)


methanone](/img/structure/B2712076.png)

![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride](/img/structure/B2712081.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2712084.png)
![1-(3-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2712085.png)
![1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2712088.png)